4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole
CAS No.: 1855950-99-0
Cat. No.: VC4088440
Molecular Formula: C9H13BrF2N2O
Molecular Weight: 283.11
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1855950-99-0 |
|---|---|
| Molecular Formula | C9H13BrF2N2O |
| Molecular Weight | 283.11 |
| IUPAC Name | 4-bromo-1-(2,2-difluoroethyl)-3-(propan-2-yloxymethyl)pyrazole |
| Standard InChI | InChI=1S/C9H13BrF2N2O/c1-6(2)15-5-8-7(10)3-14(13-8)4-9(11)12/h3,6,9H,4-5H2,1-2H3 |
| Standard InChI Key | HFGVMIXGHHJORR-UHFFFAOYSA-N |
| SMILES | CC(C)OCC1=NN(C=C1Br)CC(F)F |
| Canonical SMILES | CC(C)OCC1=NN(C=C1Br)CC(F)F |
Introduction
4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromine atom at the 4-position, a difluoroethyl group at the 1-position, and an isopropoxymethyl group at the 3-position. These substituents impart unique chemical and physical properties to the compound, making it of interest in various fields of research.
Synthesis Methods
The synthesis of 4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole typically involves multi-step reactions starting from readily available precursors. A common approach includes:
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Formation of the Pyrazole Ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.
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Introduction of the Bromine Atom: Bromination at the 4-position can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions.
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Attachment of the Difluoroethyl Group: This step involves the alkylation of the pyrazole nitrogen with a difluoroethyl halide, such as 2,2-difluoroethyl bromide, in the presence of a base.
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Introduction of the Isopropoxymethyl Group: This can be achieved through the reaction of the pyrazole with isopropoxymethyl chloride in the presence of a base.
Chemical Reactions and Applications
4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole can undergo various chemical reactions, including:
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Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols.
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Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
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Hydrolysis: The isopropoxymethyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
This compound has potential applications in chemistry as a building block for more complex molecules, in biology for its biological activities, and in medicine as a pharmaceutical intermediate.
Comparison with Similar Compounds
Similar compounds, such as 4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole, have been studied for their chemical and biological properties. The presence of a difluoroethyl group instead of a fluoroethyl group can alter the compound's electronic properties and reactivity, potentially affecting its biological activity and applications.
| Compound | Substituents | Properties/Activities |
|---|---|---|
| 4-bromo-1-(2-fluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole | Fluoroethyl, isopropoxymethyl | Antimicrobial, anticancer potential |
| 4-bromo-1-(2,2-difluoroethyl)-3-(isopropoxymethyl)-1H-pyrazole | Difluoroethyl, isopropoxymethyl | Potential for enhanced reactivity and biological activity |
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